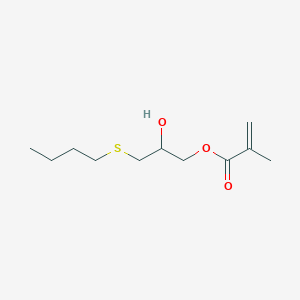
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a butylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl mercaptan with an appropriate epoxide to form the butylsulfanyl group. This intermediate is then reacted with a hydroxypropyl derivative, followed by esterification with methacrylic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
Butyl 2-methylprop-2-enoate: Lacks the hydroxypropyl and sulfanyl groups, making it less versatile in chemical reactions.
2-Hydroxypropyl 2-methylprop-2-enoate: Lacks the butylsulfanyl group, resulting in different chemical properties and applications.
Butylsulfanylpropyl methacrylate: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both the butylsulfanyl and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
53414-20-3 |
|---|---|
分子式 |
C11H20O3S |
分子量 |
232.34 g/mol |
IUPAC 名称 |
(3-butylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3S/c1-4-5-6-15-8-10(12)7-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
InChI 键 |
GCLAXLFFYXLEHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC(COC(=O)C(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
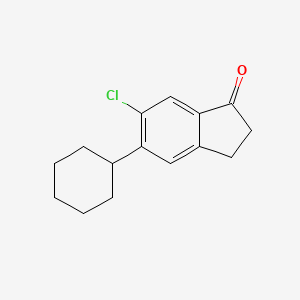
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)



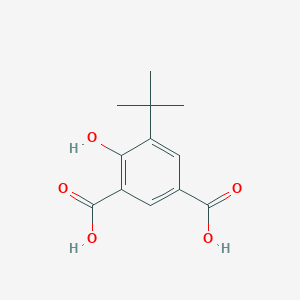
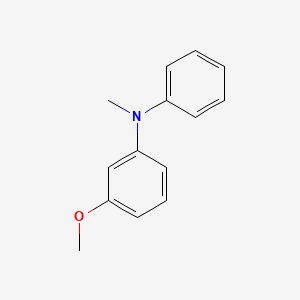
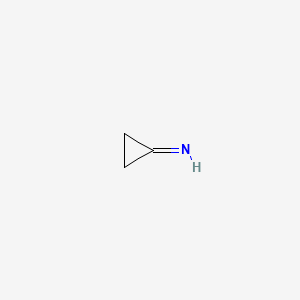
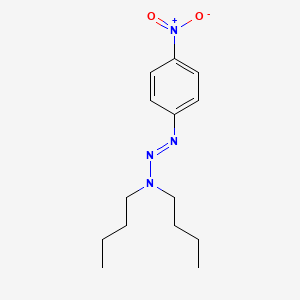

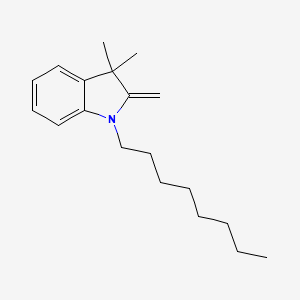
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
